Cobalt chloride hexahydrate

Overview

Description

Synthesis Analysis

Cobalt chloride hexahydrate can be synthesized through various methods, including the direct combination of cobalt and chlorine gases or by reacting cobalt metal with hydrochloric acid, followed by crystallization. Advances in cobalt catalysis, such as the development of cobaltacycles via C-H activation at room temperature, highlight the evolving methodologies in cobalt chemistry that could potentially extend to the synthesis and manipulation of cobalt chloride hexahydrate derivatives (Xiaolong Yu et al., 2017).

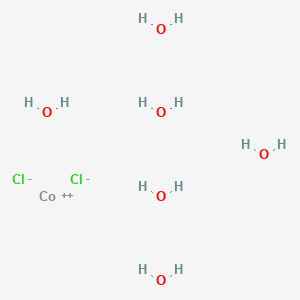

Molecular Structure Analysis

The molecular structure of cobalt chloride hexahydrate features a cobalt ion coordinated by two chloride ions and six water molecules, forming an octahedral geometry. This structure is pivotal in its color-changing property, where the hydration and dehydration process alters the crystal field around the cobalt ion, changing its absorption spectrum and thus its color. Studies on cobalt complexes, such as cobalt dihydrogen complexes and their redox processes, provide insight into the versatile coordination chemistry of cobalt (Kenan Tokmic et al., 2016).

Chemical Reactions and Properties

Cobalt chloride hexahydrate participates in a variety of chemical reactions, including redox reactions, complexation, and as a catalyst in organic synthesis. Its reactivity can be attributed to the cobalt ion's ability to undergo oxidation state changes and form complexes with ligands. Research on cobalt catalysis involving π components in organic synthesis demonstrates cobalt's versatility in facilitating diverse chemical transformations (Parthasarathy Gandeepan & Chien‐Hong Cheng, 2015).

Scientific Research Applications

Catalysis in Organic Synthesis : It acts as an efficient catalyst for the synthesis of biscoumarin derivatives, offering short reaction times and excellent yields (Nazarifar, 2014). Additionally, it catalyzes the tosylation of alcohols with p-toluenesulfonic acid and the acetylation of alcohols with acetic acid, showing high yields and chemoselectivity (Velusamy, Kumar, & Punniyamurthy, 2004); (Velusamy, Borpuzari, & Punniyamurthy, 2005).

C-H Functionalization : Low-valent cobalt catalysts, including cobalt chloride hexahydrate, facilitate mild and cost-effective C-H functionalization, crucial for constructing complex organic molecules (Gao & Yoshikai, 2014).

Heck-Type Reaction in Organic Chemistry : It's used in the cobalt-catalyzed Heck-type reaction of alkyl halides with styrenes, following a radical mechanism (Ikeda et al., 2002).

Dental and Medical Research : Cobalt chloride has potential in inducing hypoxia in dental pulp cells in vitro, which could reduce pulp damage (Ling Jun-q, 2009). Moreover, it stimulates erythropoietin production, which may correct certain types of anemia (Goldwasser et al., 1958).

Hydrogen Generation : Improves the reactivity of sodium borohydride hydrolysis for faster hydrogen generation and better conversion (Akdim, Demirci, & Miele, 2009).

Industrial Applications : Found in various products like paints, enamels, wood stains, bricks, cement, and metal tools (Young, 2003).

Toxicological Studies : Studies have shown that cobalt chloride exposure can impair ovarian follicle growth and oocyte development, indicating its potential toxicological impact (Zhao et al., 2023). Additionally, it can induce hepatotoxicity in Wistar rats through oxidative stress, inflammation, and apoptosis (Awoyemi et al., 2017).

Material Science : In material science, it's used in the electrodeposition of cobalt in choline chloride-urea deep eutectic solvent, producing dense, uniform, and pure coatings (Cao et al., 2019). It also influences the properties of cobalt oxide thin films prepared by nebulizer spray pyrolysis (Manickam et al., 2016).

Geochemistry : In geochemistry, cobalt chloride complexes play a role in cobalt transport and deposition in hydrothermal systems (Liu et al., 2011).

Safety and Occupational Health : Cobalt(II) chloride is known to be toxic and irritant, requiring handling in a fume hood (Periasamy et al., 2008). It's also associated with isolated cobalt sensitization, a rare occupational allergy (Dickel et al., 2001).

Safety And Hazards

- May Damage Fertility : Cobalt chloride hexahydrate is associated with potential fertility harm.

- Harmful if Inhaled or Swallowed : Proper handling precautions are necessary.

- Suspected Genetic Defects : Exercise caution when working with this compound.

Future Directions

Research on cobalt chloride hexahydrate continues to explore its applications, environmental impact, and potential modifications for improved properties.

Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed references, you can explore the provided sources1234.

properties

IUPAC Name |

cobalt(2+);dichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Co.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHNAMRJFCEERV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CoH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999109 | |

| Record name | Cobalt(2+) chloride--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt chloride hexahydrate | |

CAS RN |

7791-13-1 | |

| Record name | Cobaltous chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) chloride--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt chloride (CoCl2), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17AVG63ZBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

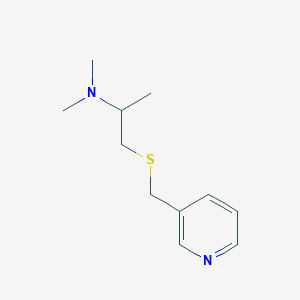

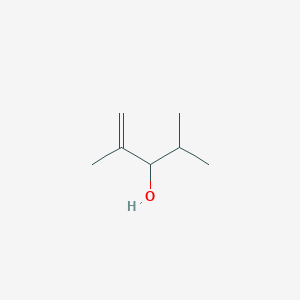

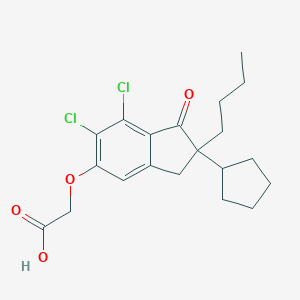

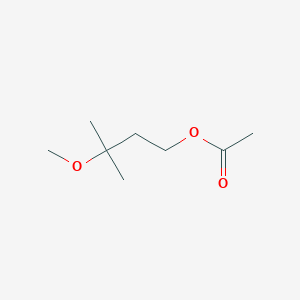

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.